(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, employing industrial-grade solvents and reagents, and utilizing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding quinones or other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiazolidine-2,4-dione derivatives.
Scientific Research Applications
(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Vanillin acetate
Uniqueness
(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its thiazolidine-2,4-dione core is particularly noteworthy for its role in various biological processes, making it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C16H9N3O7S |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H9N3O7S/c20-14-9(6-11(18(23)24)8-12(14)19(25)26)7-13-15(21)17(16(22)27-13)10-4-2-1-3-5-10/h1-8,20H/b13-7+ |
InChI Key |
UHDOGMFMIUYZPC-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)/SC2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)SC2=O |
Origin of Product |
United States |
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